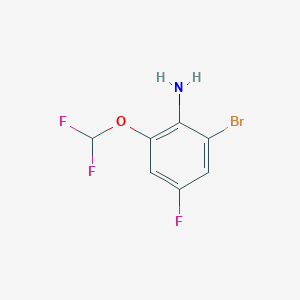

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

- **

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or THF.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Biological Activity

2-Bromo-6-(difluoromethoxy)-4-fluoroaniline is an organic compound with the molecular formula CHBrFNO. It is a derivative of aniline featuring several electronegative substituents: a bromine atom at the second position, a difluoromethoxy group at the sixth position, and a fluorine atom at the fourth position of the benzene ring. The unique combination of these substituents enhances its chemical reactivity and potential biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step processes that may utilize advanced techniques such as continuous flow chemistry to improve yield and purity. The synthetic pathways often include halogenation and methoxylation reactions to introduce the respective substituents on the aniline framework.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as a potential pharmaceutical agent. Preliminary studies suggest its potential anti-cancer properties, although further investigation is required to elucidate its mechanisms of action and therapeutic efficacy.

The biological activity of this compound is likely linked to its interaction with specific molecular targets involved in disease pathways. Similar compounds have demonstrated effective binding with enzymes and receptors, suggesting that this compound may act through similar mechanisms .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for predicting the biological behavior of this compound. The presence of difluoromethoxy groups often correlates with enhanced metabolic stability and bioavailability, which are critical for therapeutic applications.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals interesting insights into its unique biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroaniline | Contains only fluorine substitution | Simpler structure; less diverse reactivity |

| 6-Difluoromethoxy-2-fluoroaniline | Similar difluoromethoxy group | Different positioning affects reactivity |

| 2-Bromo-4-fluoroaniline | Contains bromine and fluorine but lacks difluoromethoxy | Less complex; fewer potential applications |

| 3-Bromo-5-(difluoromethoxy)aniline | Similar difluoromethoxy group; different positioning | May exhibit different biological activity |

The unique combination of substituents in this compound enhances its reactivity compared to these similar compounds, potentially leading to improved biological activity.

Case Studies and Research Findings

- Anti-Cancer Potential : Initial studies have indicated that compounds with similar structural motifs possess anti-cancer properties by inhibiting key enzymes involved in tumor growth. Further research is needed to confirm these effects specifically for this compound.

- Enzyme Interaction Studies : Interaction studies suggest that this compound may effectively bind to enzymes implicated in disease pathways, similar to other known inhibitors .

- Pharmacokinetic Properties : The pharmacokinetic profile has not been extensively characterized yet; however, compounds with difluoromethoxy groups typically exhibit favorable absorption and distribution characteristics .

Properties

Molecular Formula |

C7H5BrF3NO |

|---|---|

Molecular Weight |

256.02 g/mol |

IUPAC Name |

2-bromo-6-(difluoromethoxy)-4-fluoroaniline |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-3(9)2-5(6(4)12)13-7(10)11/h1-2,7H,12H2 |

InChI Key |

VUQWHZVRQPXXRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)N)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.